N-(2,3-dimethoxybenzyl)-1-(9H-purin-6-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule is part of a broader class of compounds known for their interactions with various biological targets. Such compounds can serve as a base for developing therapeutic agents due to their complex interactions with enzymes and receptors. While specific information on "N-(2,3-dimethoxybenzyl)-1-(9H-purin-6-yl)piperidin-4-amine" is limited, related research provides insights into similar molecules' synthesis, structure, and properties.
Synthesis Analysis
Compounds with structures related to "N-(2,3-dimethoxybenzyl)-1-(9H-purin-6-yl)piperidin-4-amine" are typically synthesized through multi-step chemical reactions that may involve reductive amination, acylation, and alkylation processes. For instance, the synthesis of analog compounds often starts from readily available benzyl piperidine or purine derivatives, followed by specific functional group transformations to introduce the dimethoxybenzyl and purin-6-yl moieties (Bautista-Aguilera et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of a piperidine ring, which is a common scaffold in medicinal chemistry due to its versatility and favorable pharmacokinetic properties. Structural analyses often involve X-ray crystallography or NMR studies to determine the conformation and stereochemistry of the molecule. For example, studies on similar compounds have provided detailed insights into their 3D structures and conformational preferences, which are crucial for understanding their biological activity (Kumar et al., 2020).
properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-(7H-purin-6-yl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-26-15-5-3-4-13(17(15)27-2)10-20-14-6-8-25(9-7-14)19-16-18(22-11-21-16)23-12-24-19/h3-5,11-12,14,20H,6-10H2,1-2H3,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWSLUGESDIUQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxybenzyl)-1-(9H-purin-6-yl)piperidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.